molecular formula C23H25N3O6S B11612608 (7Z)-7-(3,4-dimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(3,4-dimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11612608
M. Wt: 471.5 g/mol
InChI Key: XAQMXEIGKMUFSV-UKWGHVSLSA-N
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Description

(7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound with a unique structure that includes multiple methoxy groups and a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and thiazolo-triazine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and green chemistry principles may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

(7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies and biochemical assays are often used to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

    (7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: shares structural similarities with other thiazolo-triazine derivatives and methoxy-substituted phenyl compounds.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C23H25N3O6S

Molecular Weight

471.5 g/mol

IUPAC Name

(7Z)-7-[(3,4-dimethoxyphenyl)methylidene]-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H25N3O6S/c1-28-16-7-6-14(8-17(16)29-2)9-20-22(27)26-13-25(12-24-23(26)33-20)15-10-18(30-3)21(32-5)19(11-15)31-4/h6-11H,12-13H2,1-5H3/b20-9-

InChI Key

XAQMXEIGKMUFSV-UKWGHVSLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

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